MtTMPK-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

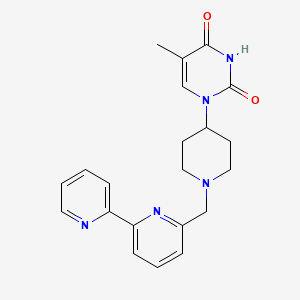

Molecular Formula |

C21H23N5O2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

5-methyl-1-[1-[(6-pyridin-2-yl-2-pyridinyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |

InChI Key |

NFHHSDMJOLMBEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Target of MtTMPK-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme in the pyrimidine biosynthesis pathway of the bacterium. This pathway is essential for DNA synthesis and repair, making MtbTMPK a promising target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and its role in the broader context of mycobacterial physiology.

Primary Target: Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)

The designated molecular target of the inhibitor this compound is thymidylate kinase from Mycobacterium tuberculosis (MtbTMPK).[1][2] This enzyme (EC 2.7.4.9) plays a crucial role in the sole pathway for thymidine triphosphate (dTTP) synthesis in M. tuberculosis.[3][4] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is a direct precursor for DNA synthesis.[3][4] The inhibition of MtbTMPK disrupts the supply of essential building blocks for DNA replication, ultimately leading to bacterial cell death. The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive and specific target for drug development, minimizing the potential for off-target effects in the host.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Value | Description | Reference |

| IC50 | 34 µM | The half-maximal inhibitory concentration against purified MtbTMPK enzyme. | [1] |

| MIC | 12.5 µM | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. | [1][2] |

Signaling Pathway and Mechanism of Action

MtbTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of dTTP, a necessary precursor for DNA replication and repair in Mycobacterium tuberculosis. The inhibition of MtbTMPK by this compound disrupts this vital process.

Caption: Pyrimidine biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed for the characterization of this compound.

MtbTMPK Enzymatic Inhibition Assay

This assay determines the in vitro inhibitory activity of compounds against purified MtbTMPK. A coupled spectrophotometric assay is commonly used.

Principle: The production of ADP during the phosphorylation of dTMP by MtbTMPK is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified recombinant MtbTMPK

-

Tris-HCl buffer (pH 7.4)

-

KCl

-

MgCl₂

-

ATP

-

dTMP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, ATP, dTMP, PEP, NADH, PK, and LDH in a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the wells. Include a DMSO control (vehicle).

-

Initiate the reaction by adding the purified MtbTMPK enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocities from the linear phase of the absorbance change.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

Caption: Workflow for the MtbTMPK enzymatic inhibition assay.

Antimycobacterial Activity Assay (MIC Determination)

This assay determines the whole-cell activity of the compound against M. tuberculosis. The broth microdilution method is a standard approach.

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Sterile 96-well plates

-

Resazurin sodium salt solution (for viability indication)

-

Incubator at 37°C

Procedure:

-

Prepare a serial two-fold dilution of the test compound (this compound) in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard (e.g., 0.5), then dilute to the final working concentration.

-

Inoculate each well containing the test compound with the bacterial suspension. Include a drug-free growth control and a sterile control.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound specifically targets Mycobacterium tuberculosis thymidylate kinase, an enzyme indispensable for the bacterium's survival. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate this compound and the MtbTMPK target. The favorable enzyme inhibition and whole-cell activity of this compound underscore the potential of targeting the pyrimidine biosynthesis pathway for the development of novel and effective treatments for tuberculosis.

References

- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 4. Mycobacterium tuberculosis Thymidylate Kinase: Structural Studies of Intermediates Along the Reaction Pathway [esrf.fr]

MtTMPK-IN-5 M. tuberculosis thymidylate kinase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel therapeutic agents. One promising target for anti-TB drug discovery is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis.[1] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the pyrimidine salvage pathway. The structural differences between MtbTMPK and its human counterpart make it an attractive target for selective inhibition. This guide provides a technical overview of MtTMPK-IN-5, an inhibitor of MtbTMPK.

This compound: Overview and Quantitative Data

This compound (also referred to as compound 17) is a potent inhibitor of M. tuberculosis thymidylate kinase.[1] It has demonstrated significant activity against both the enzyme and the whole-cell M. tuberculosis.

| Parameter | Value | Description |

| IC50 | 34 µM | The half maximal inhibitory concentration against MtbTMPK, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |

| MIC | 12.5 µM | The minimum inhibitory concentration against M. tuberculosis H37Rv, representing the lowest concentration of the compound that prevents visible growth of the bacteria.[1] |

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting the enzymatic activity of MtbTMPK. This inhibition disrupts the synthesis of dTDP, a precursor for thymidine triphosphate (dTTP), which is an essential building block for DNA replication. The depletion of the dTTP pool ultimately hinders DNA synthesis, leading to the cessation of bacterial growth.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

MtbTMPK Enzymatic Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)

This assay measures the activity of MtbTMPK by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant MtbTMPK enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2

-

Substrates: ATP and dTMP

-

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only.

-

Initiate the reaction by adding dTMP and MtbTMPK enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Inoculating loop or sterile swabs

Procedure:

-

Prepare a standardized inoculum of M. tuberculosis H37Rv in 7H9 broth.

-

Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microplate.

-

Inoculate each well with the bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, assess bacterial growth visually or by measuring optical density at 600 nm.

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Experimental Workflow Visualization

Caption: Workflow for MtbTMPK enzymatic inhibition assay.

Conclusion

This compound represents a promising starting point for the development of novel anti-tuberculosis drugs. Its demonstrated activity against both the MtbTMPK enzyme and whole-cell M. tuberculosis warrants further investigation, including lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies. The methodologies and data presented in this guide provide a foundation for researchers to further explore the potential of MtTMPK inhibitors in the fight against tuberculosis.

References

Technical Guide: Biological Activity of a 3-Cyanopyridone Inhibitor Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires thymidylate kinase (MtTMPK) for DNA synthesis, making it a crucial target for novel antitubercular drug development. This technical guide details the biological activity of a representative 3-cyanopyridone inhibitor, herein referred to as CP-1, against Mtb. CP-1 demonstrates potent inhibition of the MtTMPK enzyme and significant whole-cell activity against M. tuberculosis. This document provides a summary of its quantitative efficacy, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Quantitative Data Summary

The biological activity of CP-1 has been evaluated through enzymatic assays, whole-cell growth inhibition assays against M. tuberculosis, and cytotoxicity assessments. The data are summarized below.

| Parameter | Description | Value | Reference |

| IC50 | Half-maximal inhibitory concentration against recombinant MtTMPK enzyme. | 25 nM | [1] |

| MIC | Minimum Inhibitory Concentration required to inhibit >99% growth of M. tuberculosis H37Rv. | 0.8 µM | [2][3] |

| CC50 | Half-maximal cytotoxic concentration against RAW 264.7 murine macrophage cell line. | >50 µM | [4][5] |

| Selectivity Index (SI) | Ratio of CC50 to MIC, indicating the therapeutic window. | >62.5 | Calculated |

Mechanism of Action

The primary mechanism of action for 3-cyanopyridone inhibitors is the targeted inhibition of MtTMPK.[6][7] This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[7] By binding to the active site of MtTMPK, CP-1 competitively inhibits the binding of dTMP, leading to a depletion of the dTTP pool. This disruption of DNA synthesis ultimately halts bacterial replication and leads to cell death.[6] The low sequence identity between MtTMPK and human TMPK (around 22%) allows for the development of selective inhibitors with minimal off-target effects on the host.[7]

Caption: Mechanism of action of CP-1 against M. tuberculosis.

Experimental Protocols

Detailed methodologies for the enzymatic, whole-cell, and cytotoxicity assays are provided below.

This protocol describes a coupled-enzyme assay to determine the IC50 of inhibitors against MtTMPK. The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Caption: Workflow for the MtTMPK enzyme inhibition assay.

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

-

Substrate/Cofactor Mix: Prepare a solution in the assay buffer containing 2 mM ATP, 1 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH.

-

Enzyme Mix: Prepare a solution containing pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL) in the assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of CP-1 in 100% DMSO. Create a 10-point serial dilution series in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the assay buffer.

-

Add 2 µL of the serially diluted CP-1 inhibitor or DMSO (for control wells).

-

Add 10 µL of recombinant MtTMPK enzyme (final concentration ~20 nM).

-

Add 20 µL of the Substrate/Cofactor Mix and 10 µL of the Enzyme Mix.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding 10 µL of dTMP substrate (final concentration equal to its Km value).

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of CP-1 against M. tuberculosis H37Rv.[8][9]

Caption: Workflow for MIC determination against M. tuberculosis.

Protocol Steps:

-

Media and Reagent Preparation:

-

Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in 7H9 broth to achieve the final inoculum density.

-

-

Assay Procedure (96-well plate format):

-

Dispense 100 µL of growth medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of CP-1 at 2x the highest desired concentration to the first column.

-

Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last dilution column.

-

Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

-

Seal the plate and incubate at 37°C.

-

-

Data Acquisition and Analysis:

-

After 7 days of incubation, add 30 µL of a resazurin solution (0.01%) to each well and incubate for another 24-48 hours.

-

The MIC is defined as the lowest concentration of CP-1 that prevents a color change of resazurin from blue (no growth) to pink (growth). Alternatively, visual inspection for turbidity can be performed after 14 days.

-

This protocol uses a standard MTT assay to evaluate the cytotoxicity of CP-1 against a mammalian cell line, such as RAW 264.7 macrophages.

Protocol Steps:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CP-1 in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CP-1. Include vehicle-treated (DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours at 37°C.

-

-

MTT Assay and Data Analysis:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the CC50 value.

-

References

- 1. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPK mt) inhibition activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MtTMPK-IN-5: A Technical Guide to its Inhibitory Activity Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of MtTMPK-IN-5, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details its IC50 and MIC values, the experimental protocols for their determination, and the relevant biological pathways.

Quantitative Inhibitory Data

This compound has demonstrated significant activity against both the MtbTMPK enzyme and the whole M. tuberculosis organism. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Target Organism/Enzyme | Reference |

| IC50 | 34 µM | M. tuberculosis thymidylate kinase (MtbTMPK) | --INVALID-LINK-- |

| MIC | 12.5 µM | M. tuberculosis H37Rv | --INVALID-LINK-- |

Experimental Protocols

IC50 Determination: Enzymatic Assay for MtbTMPK Inhibition

The half-maximal inhibitory concentration (IC50) of this compound against MtbTMPK was determined using a spectrophotometric coupled-enzyme assay.

Materials:

-

Purified MtbTMPK enzyme

-

ATP (Adenosine triphosphate)

-

dTMP (Deoxythymidine monophosphate)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phosphoenolpyruvate

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Nucleoside diphosphate kinase

-

Tris-HCl buffer (50 mM, pH 7.4)

-

KCl (50 mM)

-

MgCl2 (2 mM)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Spectrophotometer

Procedure:

-

A reaction mixture was prepared containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.

-

Fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM) were added to the reaction mixture.

-

This compound was added to the reaction mixture at varying concentrations.

-

The enzymatic reaction was initiated by the addition of purified MtbTMPK.

-

The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the enzymatic activity compared to a control reaction without the inhibitor.

MIC Determination: Broth Microdilution Method against M. tuberculosis

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv was determined using the broth microdilution method, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.[1][2]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile water

-

Glass beads

-

Spectrophotometer or McFarland standards

-

Incubator (36 ± 1 °C)

Procedure:

-

Inoculum Preparation:

-

A suspension of M. tuberculosis H37Rv colonies was prepared in sterile water with glass beads and vortexed.

-

The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

-

This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]

-

-

Drug Dilution:

-

Serial twofold dilutions of this compound were prepared in Middlebrook 7H9 broth directly in the 96-well microtiter plate.

-

-

Inoculation:

-

The prepared bacterial inoculum was added to each well containing the serially diluted compound.

-

Control wells containing only medium (sterility control) and medium with the bacterial inoculum (growth control) were included.

-

-

Incubation:

-

The microtiter plate was sealed and incubated at 36 ± 1 °C.

-

-

Reading Results:

-

The plate was read visually as soon as growth was clearly visible in the growth control well.

-

The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of M. tuberculosis.[2]

-

Signaling Pathway

MtTMPK is a crucial enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, which is essential for DNA synthesis. This pathway allows the bacterium to recycle pyrimidine bases and nucleosides from the host environment to synthesize DNA precursors. MtbTMPK specifically catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is a critical step in the formation of deoxythymidine triphosphate (dTTP), a direct building block of DNA. By inhibiting MtbTMPK, this compound disrupts this essential pathway, thereby preventing DNA replication and bacterial growth.[3][4]

References

- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Salvage Pathway in Mycobacterium tuberculosis: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

Understanding the Structure-Activity Relationship of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitors: A Technical Guide

Disclaimer: No publicly available information was found for a specific compound designated "MtTMPK-IN-5". This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), based on available scientific literature.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase (TMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1] Its essentiality for bacterial survival and the structural differences between the mycobacterial and human enzymes make MtTMPK an attractive target for the development of selective inhibitors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships of known MtTMPK inhibitors, details common experimental protocols for their evaluation, and presents this information in a format accessible to researchers, scientists, and drug development professionals.

The Role of MtTMPK in DNA Synthesis

MtTMPK is a key enzyme in the nucleotide synthesis pathway, which ultimately provides the building blocks for DNA replication. Inhibition of MtTMPK disrupts this pathway, leading to the cessation of DNA synthesis and bacterial death.

Classes of MtTMPK Inhibitors and their Structure-Activity Relationships

Several classes of MtTMPK inhibitors have been investigated, ranging from substrate analogs to novel non-nucleoside scaffolds.

These inhibitors are structurally derived from the natural substrate, dTMP. Modifications have been explored at various positions of the thymine base and the deoxyribose sugar moiety.

-

Modifications at the 5-position of the thymine ring: Analogs with modifications at this position have been synthesized and evaluated. For instance, the introduction of a hydroxymethyl group (5-CH₂OH-dUMP) has been studied crystallographically to understand its binding mode.[4]

-

Modifications at the 3'-position of the deoxyribose: The 3'-hydroxyl group of dTMP is critical for the binding of a magnesium ion that is essential for catalysis.[3] Analogs lacking the hydrogen-bonding capability at this position can prevent metal ion binding and thus inhibit the enzyme.[1][3]

-

3'-azido-3'-deoxythymidine monophosphate (AZTMP): This compound is a potent competitive inhibitor of MtTMPK, while it acts as a substrate for the human enzyme.[2][5] The azido group at the 3'-position perturbs the enzyme's induced-fit mechanism and prevents the binding of the catalytic magnesium ion.[5]

-

Structure-based drug design and high-throughput screening have led to the discovery of novel, non-nucleoside inhibitors.

-

3-Cyanopyridones and 1,6-Naphthyridin-2-ones: These two classes of inhibitors were identified through a high-throughput biochemical screen and an NMR-based fragment screen, respectively.[6] Structure-aided optimization of the 3-cyanopyridone series resulted in inhibitors with single-digit nanomolar potency.[6] The development of the 1,6-naphthyridin-2-one series from a fragment hit with micromolar activity to a compound with 200 nM potency was achieved by leveraging SAR from the cyanopyridones and co-crystal structures.[6] Cellular activity against M. tuberculosis was observed for cyanopyridone derivatives containing sulfoxides and sulfones.[6]

-

Thymine Derivatives with Aliphatic or Aromatic Spacers (THMDs): A series of thymine derivatives bearing an aliphatic or aromatic group attached through a spacer have been designed and their SAR has been analyzed using 3D-QSAR models.[7][8] These studies have provided insights into the structural requirements for potent inhibition and have guided the design of new inhibitors with predicted picomolar activity.[7]

-

Quinoline-Based Inhibitors: A series of non-nucleoside inhibitors featuring a 1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold have been developed.[9] QSAR models for this series have been established to guide the design of analogs with improved potency.[9]

Quantitative Data on MtTMPK Inhibitors

The following table summarizes the inhibitory activities of representative compounds from different classes.

| Class | Compound/Series | IC50 / Ki | Reference |

| Thymidine-Based Analogs | 3'-azido-3'-deoxythymidine monophosphate (AZTMP) | Potent competitive inhibitor (specific value not provided) | [2][5] |

| Thymidine-Based Analogs | Thymine derivatives (THMDs) | Low micromolar range (3.5–10 μM) | [8] |

| Non-Thymidine-Like | 3-Cyanopyridones | Single-digit nM | [6] |

| Non-Thymidine-Like | 1,6-Naphthyridin-2-ones | 200 nM (optimized) | [6] |

| Non-Thymidine-Like | Quinoline-based inhibitors | 0.950 μM to 2000 μM | [9] |

Experimental Protocols

The discovery and characterization of MtTMPK inhibitors involve a series of biochemical and biophysical assays.

This is a primary assay to determine the potency of inhibitors.

-

Principle: The activity of MtTMPK is measured by quantifying the rate of conversion of dTMP to dTDP. The assay can be performed using various methods, such as a coupled-enzyme assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Methodology:

-

Recombinant MtTMPK is purified.

-

The enzyme is incubated with dTMP and ATP in a suitable buffer.

-

In the coupled assay format, pyruvate kinase and lactate dehydrogenase are included, along with phosphoenolpyruvate and NADH.

-

The reaction is initiated by the addition of one of the substrates.

-

The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

-

For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before initiating the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

-

This technique provides detailed structural information about how inhibitors bind to the active site of MtTMPK.

-

Principle: High-resolution 3D structures of MtTMPK in complex with inhibitors are determined by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.

-

Methodology:

-

Crystals of apo-MtTMPK are grown.

-

The crystals are soaked in a solution containing the inhibitor to form the enzyme-inhibitor complex.

-

Alternatively, the enzyme and inhibitor are co-crystallized.

-

X-ray diffraction data are collected from the crystals.

-

The electron density map is calculated, and the atomic model of the complex is built and refined.

-

The binding mode of the inhibitor and its interactions with the active site residues are analyzed.[1][4][5][6]

-

NMR-based screening is used to identify fragment hits that bind to the target enzyme.

-

Principle: The binding of a small molecule (fragment) to a protein can be detected by observing changes in the NMR spectrum of either the protein or the fragment.

-

Methodology (for fragment-based screening):

-

A library of small molecular fragments is used.

-

NMR spectra of the target protein (e.g., ¹H-¹⁵N HSQC) are acquired in the absence and presence of individual fragments or mixtures of fragments.

-

Binding is detected by chemical shift perturbations of the protein's amide signals.

-

Alternatively, ligand-observe NMR methods can be used to detect changes in the NMR signals of the fragments upon binding to the protein.[6]

-

Conceptual Structure-Activity Relationships

The development of potent and selective MtTMPK inhibitors is guided by understanding the key interactions within the enzyme's active site.

Conclusion

MtTMPK is a validated and promising target for the development of new anti-tubercular agents. Research has led to the identification of diverse chemical scaffolds that inhibit this enzyme, from substrate analogs to novel non-nucleoside inhibitors. The structure-activity relationships elucidated through biochemical, biophysical, and structural studies are crucial for guiding the optimization of these scaffolds into clinical candidates. Future efforts in this area will likely focus on improving the cellular potency and pharmacokinetic properties of the existing lead compounds to translate their enzymatic inhibition into effective treatment for tuberculosis.

References

- 1. esrf.fr [esrf.fr]

- 2. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic and structural analysis of inhibitors designed against Mycobacterium tuberculosis thymidylate kinase. New insights into the phosphoryl transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The crystal structure of Mycobacterium tuberculosis thymidylate kinase in complex with 3'-azidodeoxythymidine monophosphate suggests a mechanism for competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure–activity relationships and design of thymine-like inhibitors of thymidine monophosphate kinase of Mycobacterium tuberculosis with favourable pharmacokinetic profiles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Quantitative structure–activity relationships and design of thymine-like inhibitors of thymidine monophosphate kinase of Mycobacterium tuberculosis wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06917J [pubs.rsc.org]

- 9. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

MtTMPK-IN-5: A Chemical Probe for Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MtTMPK-IN-5, a chemical probe for Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for mycobacterial DNA synthesis and survival. This document details the probe's biochemical and cellular activities, provides explicit experimental protocols for its use, and visualizes its mechanism of action and experimental application.

Core Data Presentation

This compound serves as a valuable tool for studying the function of MtbTMPK and for the development of novel anti-tuberculosis therapeutics. The following table summarizes the key quantitative data for this chemical probe.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (MtbTMPK) | 34 µM | Mycobacterium tuberculosis | [1] |

| MIC | 12.5 µM | Mycobacterium tuberculosis H37Rv | [1] |

| Cytotoxicity | Not reported, but related compounds show no significant cytotoxicity. | Not specified | [1] |

Signaling Pathway and Mechanism of Action

MtbTMPK is a critical enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, which is essential for the synthesis of thymidine triphosphate (dTTP), a precursor for DNA replication.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1][2] this compound acts as an inhibitor of this enzymatic activity, thereby disrupting the DNA synthesis pathway and inhibiting mycobacterial growth.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

MtbTMPK Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of compounds against MtbTMPK.

1. Expression and Purification of MtbTMPK:

-

MtbTMPK is expressed and purified as previously described in the literature.[1]

2. Reaction Mixture Preparation:

-

The reaction medium consists of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[1]

3. Assay Procedure:

-

The assay is performed at fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM).[1]

-

Compounds are evaluated at different concentrations.[1]

-

The reaction is initiated by the addition of MtbTMPK.

-

The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

4. Data Analysis:

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

In Vitro Antituberculosis Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

1. Bacterial Strain and Culture Conditions:

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

2. MIC Determination:

-

The assay is performed in a 96-well microplate format.

-

Compounds are serially diluted in the culture medium.

-

An inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth, which can be assessed visually or by measuring optical density.[1]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the evaluation of a potential MtbTMPK inhibitor like this compound.

References

Initial Characterization of MtTMPK-IN-5: A Novel Inhibitor of Mycobacterium tuberculosis Thymidylate Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical characterization of MtTMPK-IN-5, a novel, potent, and selective inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is an essential enzyme for the DNA synthesis of M. tuberculosis, making it a critical target for the development of new anti-tubercular therapeutics.[1][2][3] This document details the biochemical and cellular activity of this compound, along with its preliminary pharmacokinetic profile, providing a foundational dataset for its further development.

Biochemical Characterization

This compound is a non-nucleoside inhibitor designed for high-affinity binding to the active site of MtTMPK.[4][5] Its inhibitory activity was assessed through a series of biochemical assays.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 vs. MtTMPK | 15 nM | Half-maximal inhibitory concentration against recombinant M. tuberculosis thymidylate kinase. |

| Ki vs. MtTMPK | 5 nM | Inhibition constant, indicating high-affinity binding to the target enzyme. |

| Selectivity vs. hTMPK | >1000-fold | Selectivity for the mycobacterial enzyme over the human ortholog, suggesting a lower potential for off-target toxicity. |

| Mechanism of Inhibition | ATP-competitive | The compound competes with the ATP substrate for binding to the enzyme. |

Experimental Protocol: MtTMPK Inhibition Assay

The inhibitory activity of this compound was determined using a coupled-enzyme spectrophotometric assay.

Reagents:

-

Recombinant MtTMPK enzyme

-

Thymidine monophosphate (TMP)

-

Adenosine triphosphate (ATP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound (serial dilutions in DMSO)

Procedure:

-

A reaction mixture was prepared containing TMP, PEP, NADH, PK, and LDH in the assay buffer.

-

Serial dilutions of this compound were added to the wells of a 96-well plate.

-

The reaction was initiated by the addition of MtTMPK and ATP.

-

The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Activity

The whole-cell activity of this compound was evaluated against replicating M. tuberculosis. A significant challenge in the development of MtTMPK inhibitors is achieving potent whole-cell activity, which is often limited by the permeability of the mycobacterial cell wall.[2][6]

Table 2: Anti-mycobacterial Activity of this compound

| Parameter | Value | Description |

| MIC99 vs. M. tuberculosis H37Rv | 0.5 µM | Minimum inhibitory concentration required to inhibit 99% of the growth of the virulent H37Rv strain. |

| Cytotoxicity (HepG2 cells) | >50 µM | Low cytotoxicity against a human liver cell line, indicating a favorable therapeutic window. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the microplate Alamar blue assay (MABA).

Reagents:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC

-

Alamar blue reagent

-

This compound (serial dilutions in DMSO)

Procedure:

-

A mid-log phase culture of M. tuberculosis H37Rv was diluted to a standardized inoculum.

-

Serial dilutions of this compound were prepared in a 96-well plate.

-

The bacterial inoculum was added to each well.

-

The plates were incubated at 37°C for 7 days.

-

Alamar blue was added to each well, and the plates were re-incubated for 24 hours.

-

The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.

Pharmacokinetic Profile

A preliminary assessment of the pharmacokinetic properties of this compound was conducted in a murine model to evaluate its potential for in vivo efficacy. The development of anti-tuberculosis drugs with favorable pharmacokinetic profiles is crucial for achieving effective treatment outcomes.[7][8][9]

Table 3: Murine Pharmacokinetics of this compound (10 mg/kg, oral administration)

| Parameter | Value | Description |

| Cmax | 2.5 µg/mL | Maximum plasma concentration. |

| Tmax | 2 hours | Time to reach maximum plasma concentration. |

| AUC0-24h | 15 µg·h/mL | Area under the plasma concentration-time curve over 24 hours. |

| Oral Bioavailability (F%) | 40% | The fraction of the orally administered dose that reaches systemic circulation. |

| Half-life (t1/2) | 6 hours | The time required for the plasma concentration to decrease by half. |

Experimental Protocol: Murine Pharmacokinetic Study

Procedure:

-

Male BALB/c mice were administered a single oral dose of this compound formulated in a suitable vehicle.

-

Blood samples were collected at predetermined time points post-dosing via tail vein bleeding.

-

Plasma was separated by centrifugation.

-

The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental processes, the following diagrams have been generated.

References

- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Guided Development of Mycobacterial Thymidine Monophosphate Kinase (MtbTMPK) Inhibitors: Unlocking New Frontiers in Tuberculosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biopharmaceutics, pharmacokinetics and pharmacodynamics of antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on MtTMPK-IN-5 and its Role in Inhibiting DNA Synthesis in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel anti-tuberculosis agent, MtTMPK-IN-5. It details the compound's mechanism of action, inhibitory activity, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development in the field of anti-mycobacterial drug discovery.

Introduction: Targeting a Key Enzyme in Mycobacterial DNA Synthesis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique enzymatic pathway for nucleotide synthesis, which is essential for its DNA replication and survival. One of the critical enzymes in this pathway is the thymidylate kinase (MtbTMPK). MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the biosynthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[1][2] The low sequence homology between MtbTMPK and its human counterpart makes it an attractive and specific target for the development of new anti-tuberculosis drugs with potentially fewer side effects.[1]

This compound (also referred to as compound 17) is a potent inhibitor of MtbTMPK that has demonstrated significant activity against M. tuberculosis.[1][3] This guide will delve into the specifics of this compound, providing valuable data and methodologies for researchers in the field.

Mechanism of Action: Disrupting the DNA Building Blocks

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of MtbTMPK. By binding to the enzyme, this compound prevents the phosphorylation of dTMP to dTDP. This disruption in the nucleotide synthesis pathway leads to a depletion of the dTTP pool within the mycobacterial cell. As dTTP is an essential precursor for DNA synthesis, its scarcity directly inhibits DNA replication, ultimately leading to the cessation of bacterial growth and cell death.

The design of this compound incorporates a simplified iron-chelating siderophore motif.[1] Siderophores are small molecules that bacteria use to scavenge iron, an essential nutrient. It is hypothesized that by mimicking a siderophore, this compound can exploit the mycobacterial iron uptake machinery to facilitate its entry into the bacterial cell, thereby increasing its intracellular concentration and enhancing its whole-cell activity.[1]

Below is a diagram illustrating the proposed mechanism of action:

Figure 1: Proposed mechanism of action of this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through enzymatic assays and whole-cell activity assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the purified MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv.

| Compound | Target | IC50 (µM) | Organism | MIC (µM) |

| This compound | MtbTMPK | 34 | M. tuberculosis H37Rv | 12.5 |

Data sourced from Jian Y, et al. Eur J Med Chem. 2020.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

This assay determines the in-vitro inhibitory activity of compounds against purified MtbTMPK.

Materials:

-

Purified MtbTMPK enzyme

-

ATP (Adenosine triphosphate)

-

dTMP (Deoxythymidine monophosphate)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phosphoenol pyruvate

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Nucleoside diphosphate kinase

-

Tris-HCl buffer (50 mM, pH 7.4)

-

KCl (50 mM)

-

MgCl2 (2 mM)

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction medium consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[3]

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) at various concentrations.

-

Assay Procedure:

-

In a microplate, add the reaction mixture.

-

Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to each well.[3]

-

Add the test compounds at different concentrations to the respective wells.

-

Initiate the reaction by adding the purified MtbTMPK enzyme.

-

-

Data Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[4]

-

Test compounds (dissolved in DMSO)

-

96-well microplates

-

Incubator (37°C)

Protocol:

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Incubation: Incubate the microplates at 37°C for a defined period (typically 5-7 days).[4]

-

Growth Assessment: Determine bacterial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a growth indicator such as resazurin.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth compared to the control (no compound).[3]

Experimental and Developmental Workflow

The discovery and initial characterization of this compound followed a structured drug discovery workflow. This involved target identification, inhibitor design and synthesis, in-vitro enzymatic screening, and whole-cell antimycobacterial testing.

Figure 2: General workflow for the development of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the quest for new anti-tuberculosis therapies. Its dual-action approach of inhibiting a key enzyme in DNA synthesis and potentially utilizing the bacterium's own uptake mechanisms for enhanced delivery is a noteworthy strategy. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogues.

Future studies should focus on a more detailed elucidation of the uptake mechanism, in-vivo efficacy studies in animal models of tuberculosis, and further optimization of the chemical scaffold to improve potency and pharmacokinetic properties. The continued exploration of MtbTMPK as a drug target holds significant promise for the development of novel treatments to combat the global threat of tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for MtTMPK-IN-5 with Mycobacterium tuberculosis (Mtb) Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses unique metabolic pathways that are essential for its survival and pathogenesis. One such critical enzyme is thymidylate kinase (MtbTMPK), which plays a vital role in the final step of thymidine triphosphate (dTTP) synthesis, a necessary precursor for DNA replication.[1] The essentiality of this enzyme for Mtb growth makes it an attractive target for the development of new anti-tuberculosis agents.[1][2] MtTMPK-IN-5 is a novel experimental inhibitor designed to target MtbTMPK, thereby disrupting DNA synthesis and inhibiting mycobacterial growth.

These application notes provide detailed protocols for the in vitro evaluation of this compound against Mtb, methodologies for determining its antimycobacterial activity, and an overview of the targeted signaling pathway.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK). By binding to the enzyme, likely at the active site, it prevents the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is a crucial step in the de novo and salvage pathways of dTTP synthesis. Inhibition of this pathway depletes the pool of dTTP, a necessary building block for DNA replication, ultimately leading to the cessation of bacterial growth.[1]

Data Presentation

The following tables summarize representative quantitative data for MtbTMPK inhibitors, which can be used as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro MtbTMPK Enzyme Inhibition Data for Representative Compounds

| Compound | IC50 (µM) |

| Analogue 17 | 15.3 |

| Analogue 21 | 2.8 |

| Analogue 22 | 1.1 |

| Analogue 26 | 28.6 |

| Analogue 27 | 26.5 |

| Analogue 28 | 29.7 |

Note: Data is representative of MtbTMPK inhibitors and not specific to this compound.[1]

Table 2: Antimycobacterial Activity of Representative MtbTMPK Inhibitors against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) (µM) |

| Analogue 17 | 12.5 |

| Analogue 26 | 0.98 |

| Analogue 27 | 0.98 |

| Analogue 28 | 0.49 |

Note: MIC is the minimum concentration required to inhibit >99% growth of M. tuberculosis H37Rv in liquid culture.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol details the determination of the MIC of this compound against M. tuberculosis H37Rv using a 96-well plate format.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Positive control drug (e.g., Isoniazid)

-

Negative control (DMSO)

-

Incubator at 37°C

Procedure:

-

Preparation of Mtb Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh 7H9 broth to obtain the final inoculum.

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Include wells for a positive control drug, a negative control (DMSO at the same concentration as in the highest drug concentration well), and a media-only control.

-

-

Inoculation:

-

Add 100 µL of the prepared Mtb inoculum to each well, except for the media-only control. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

-

-

Addition of Resazurin and Reading:

-

After 7 days of incubation, add 30 µL of the resazurin solution to each well.

-

Incubate the plate for an additional 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

-

Protocol 2: Spot Culture Growth Inhibition Assay

This protocol offers a more rapid method for screening the inhibitory activity of this compound.[3]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

This compound stock solution (in DMSO)

-

Sterile 6-well plates

-

Incubator at 37°C

Procedure:

-

Preparation of Mtb Culture:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of ~1.

-

-

Preparation of Agar Plates:

-

Prepare Middlebrook 7H10 agar and cool it to 50-55°C.

-

Add different concentrations of this compound (and controls) to separate aliquots of the molten agar.

-

Pour the agar into the wells of a 6-well plate and allow it to solidify.

-

-

Inoculation:

-

Prepare serial dilutions of the Mtb culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

-

Spot 10 µL of each dilution onto the surface of the agar in each well.

-

-

Incubation and Observation:

-

Allow the spots to dry and then incubate the plate at 37°C for 10-14 days.

-

Observe the growth of Mtb on the spots. The concentration of this compound that inhibits the growth of the lowest dilutions of Mtb is considered the inhibitory concentration.

-

Visualizations

Signaling Pathway

Caption: Targeted inhibition of the Mtb thymidylate synthesis pathway by this compound.

Experimental Workflow

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for MtTMPK-IN-5 in a Mycobacterial Growth Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for utilizing MtTMPK-IN-5, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), in a mycobacterial growth inhibition assay. The detailed methodology is intended to guide researchers in determining the potency of this compound against pathogenic mycobacteria, a critical step in the early stages of anti-tuberculosis drug discovery. The protocol outlines a robust and reproducible microplate-based assay using a resazurin indicator for assessing cell viability. Furthermore, this document presents a hypothesized mechanism of action for this compound and illustrates the experimental workflow and underlying signaling pathway using diagrams.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1] A promising strategy in anti-TB drug discovery is the targeting of essential enzymes in the mycobacterial genome that are absent in humans, thereby minimizing potential toxicity.[2] The shikimate pathway, for example, contains several such targets.[2]

Thymidylate kinase (TMPK) is a crucial enzyme in the nucleotide synthesis pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a precursor for DNA synthesis. The essentiality of this pathway for mycobacterial growth makes MtTMPK an attractive target for novel inhibitors.[3] this compound is a novel small molecule inhibitor designed to specifically target this essential mycobacterial enzyme.

This document provides a detailed protocol for a mycobacterial growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. The assay described herein is a common and effective method for the initial screening and characterization of potential anti-mycobacterial compounds.

Hypothesized Mechanism of Action of this compound

This compound is hypothesized to act by competitively or non-competitively binding to the active site of the Mycobacterium tuberculosis thymidylate kinase. This binding is expected to inhibit the phosphorylation of dTMP to dTDP. The subsequent depletion of the dTTP pool would halt DNA replication, leading to the cessation of cell division and ultimately, bacterial death. Due to the essential nature of this pathway for bacterial survival, its inhibition is a promising strategy for anti-tubercular drug development.[3]

Figure 1. Hypothesized signaling pathway of this compound action.

Experimental Protocol: Mycobacterial Growth Inhibition Assay

This protocol describes a microplate-based assay using resazurin to determine the MIC of this compound against M. tuberculosis H37Rv.

3.1. Materials and Reagents

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Sterile 96-well flat-bottom plates

-

Sterile conical tubes

-

Biosafety cabinet (Class II or III)

-

Incubator (37°C)

-

Plate reader (for fluorescence or absorbance)

3.2. Preparation of Mycobacterial Culture

-

Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth.

-

Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (mid-log phase).

-

Adjust the culture with fresh Middlebrook 7H9 broth to a final OD600 of approximately 0.002, which corresponds to approximately 1 x 10^5 colony-forming units (CFU)/mL.

3.3. Preparation of this compound

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth to obtain the desired concentration range for testing (e.g., 100 µM to 0.097 µM).

3.4. Assay Procedure

-

In a sterile 96-well plate, add 100 µL of the diluted this compound solutions to the appropriate wells.

-

Include a positive control (no inhibitor, only mycobacteria) and a negative control (no mycobacteria, only broth).

-

Add 100 µL of the adjusted mycobacterial culture to each well, except for the negative control wells.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 20 µL of 0.01% (w/v) resazurin solution to each well.

-

Incubate the plate for an additional 24 hours at 37°C.

3.5. Data Acquisition and Analysis

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) of each well.

-

The MIC is defined as the lowest concentration of this compound that inhibits at least 90% of the bacterial growth compared to the positive control.[4]

-

Calculate the percentage of growth inhibition using the following formula: % Inhibition = 100 - [ (Sample RFU - Negative Control RFU) / (Positive Control RFU - Negative Control RFU) ] * 100

Data Presentation

The following tables present hypothetical data for a typical mycobacterial growth inhibition assay with this compound.

Table 1: Hypothetical Raw Data from a Mycobacterial Growth Inhibition Assay

| This compound (µM) | Relative Fluorescence Units (RFU) | % Growth Inhibition |

| 100 | 150 | 99.5 |

| 50 | 155 | 99.3 |

| 25 | 200 | 98.0 |

| 12.5 | 450 | 92.5 |

| 6.25 | 1500 | 75.0 |

| 3.13 | 5000 | 16.7 |

| 1.56 | 6000 | 0 |

| 0.78 | 6050 | 0 |

| Positive Control | 6000 | 0 |

| Negative Control | 120 | 100 |

Table 2: Summary of Hypothetical Efficacy and Toxicity Data for this compound

| Parameter | Value | Description |

| MIC90 | 12.5 µM | Minimum inhibitory concentration required to inhibit 90% of bacterial growth.[4] |

| IC50 | 4.5 µM | Concentration of the inhibitor that reduces mycobacterial growth by 50%. |

| Cytotoxicity (Vero cells) IC50 | >200 µM | Half-maximal inhibitory concentration against a mammalian cell line. |

| Selectivity Index (SI) | >16 | Ratio of cytotoxicity IC50 to MIC90, indicating the compound's selectivity for the mycobacterial target. |

Experimental Workflow

References

- 1. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transposon sequencing reveals metabolic pathways essential for Mycobacterium tuberculosis infection | PLOS Pathogens [journals.plos.org]

- 4. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]

MtTMPK-IN-5 solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MtTMPK-IN-5, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), in in vitro assays.

Introduction to this compound

This compound is a small molecule inhibitor targeting the thymidylate kinase of Mycobacterium tuberculosis (MtTMPK). This enzyme plays a crucial role in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis therapeutics. MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. Inhibition of MtTMPK disrupts this pathway, ultimately hindering bacterial growth and survival.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 (MtTMPK) | 34 µM | [Vendor Data] |

| MIC (M. tuberculosis) | 12.5 µM | [Vendor Data] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |

| Assumed Max. Stock Conc. | 10 mM in DMSO | General Practice |

| Storage (Powder) | -20°C | General Practice |

| Storage (Stock Solution) | -20°C or -80°C | General Practice |

Note: Specific solubility data for this compound is not publicly available. A stock concentration of 10 mM in DMSO is a common starting point for in vitro screening compounds and is assumed to be achievable. It is recommended to perform a solubility test to determine the maximum solubility in your specific batch of DMSO.

Signaling Pathway

The enzymatic reaction catalyzed by MtTMPK is a critical step in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis.

Caption: MtTMPK in the DNA Synthesis Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.

-

Weighing (Optional but Recommended): If the amount of powder is not pre-determined, accurately weigh a small amount (e.g., 1-5 mg) of the powder in a sterile microcentrifuge tube.

-

Solvent Addition: Based on the molecular weight of this compound and the amount of powder, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or sonication may be used if the compound is difficult to dissolve. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro MtTMPK Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against recombinant MtTMPK. The assay measures the production of ADP, which is stoichiometrically equivalent to the production of dTDP, using a commercially available ADP-Glo™ Kinase Assay kit or a similar detection method.

Materials:

-

Recombinant M. tuberculosis thymidylate kinase (MtTMPK)

-

This compound stock solution (10 mM in DMSO)

-

Thymidine monophosphate (dTMP)

-

Adenosine triphosphate (ATP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection kit)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Experimental Workflow:

Caption: MtTMPK Enzyme Inhibition Assay Workflow.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.

-

Prepare a working solution of MtTMPK enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Prepare a substrate mixture containing ATP and dTMP in assay buffer. The concentrations of ATP and dTMP should be at or near their Km values for MtTMPK, if known, or optimized for the assay.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound solutions or DMSO (for no-inhibitor and no-enzyme controls) to the wells of the assay plate.

-

Add the MtTMPK enzyme solution (e.g., 5 µL) to all wells except the no-enzyme control wells. Add an equivalent volume of assay buffer to the no-enzyme control wells.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate mixture (e.g., 2.5 µL) to all wells.

-

Mix the plate and incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction progress is linear and within the detection limits of the assay.

-

-

Signal Detection:

-